molecular formula C17H15N B3053521 4-[2-(Naphthalen-1-yl)ethyl]pyridine CAS No. 5426-19-7

4-[2-(Naphthalen-1-yl)ethyl]pyridine

Cat. No.: B3053521
CAS No.: 5426-19-7
M. Wt: 233.31 g/mol
InChI Key: DGCKIKSJIWOPOP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-[2-(Naphthalen-1-yl)ethyl]pyridine involves several steps. Researchers have designed and synthesized derivatives starting from 6-(naphthalen-2-yl)-2-oxo-4-(thiophen-2-yl)-1,2-dihydropyridine-3-carbonitrile as a precursor. Various functional groups have been introduced, including chloro, methoxy, chloroacetoxy, imidazolyl, azide, and arylamino substituents. Additionally, heterocyclization reactions have led to the formation of pyrazolopyridine-N-glycosides and furopyridine derivatives .


Chemical Reactions Analysis

The compound participates in various chemical reactions, including substitution, addition, and cyclization processes. Researchers have explored its reactivity towards different reagents, leading to the formation of diverse derivatives. Notably, the introduction of functional groups at the C2 position of the pyridine ring has yielded intriguing compounds with potential biological activities .

Properties

IUPAC Name

4-(2-naphthalen-1-ylethyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N/c1-2-7-17-15(4-1)5-3-6-16(17)9-8-14-10-12-18-13-11-14/h1-7,10-13H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGCKIKSJIWOPOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CCC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60279755
Record name 4-[2-(naphthalen-1-yl)ethyl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60279755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5426-19-7
Record name MLS002638348
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14049
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-[2-(naphthalen-1-yl)ethyl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60279755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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